molecular formula C9H14N2O B8535647 1-(2-Pyrazinyl)-2,2-dimethyl-1-propanol

1-(2-Pyrazinyl)-2,2-dimethyl-1-propanol

Cat. No. B8535647
M. Wt: 166.22 g/mol
InChI Key: RSEWLPDHBKZQCH-UHFFFAOYSA-N
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Patent
US04975112

Procedure details

A solution of 2-iodopyrazine (1.0 g, 4.85 mmol) in dry diethylether (10 ml) was added to a solution of n-butyl lithium (4.04 ml of 1.5M, 6.06 mmol) in dry diethylether (20 ml) at -50° C. over a period of 5 minutes under a nitrogen atmosphere. This was followed immediately by the addition of a solution of pivaldehyde (0.65 g, 7.58 mmol) in dry diethylether (10 ml). The reaction mixture was allowed to warm to room temperature over 4 hours and then poured into a mixture of ice and 10% ammonium chloride solution. The aqueous solution was extracted with diethylether (3×50 ml). The combined extracts were washed with water, dried over magnesium sulphate and concentrated under reduced pressure. The residue was taken up in diethylether and filtered through a bed of silica gel. The filtrate was concentrated under reduced pressure to give the product as a clear oil. (0.76 g, 94%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.04 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.C([Li])CCC.[CH3:13][C:14]([CH:17]=[O:18])([CH3:16])[CH3:15].[Cl-].[NH4+]>C(OCC)C>[CH3:13][C:14]([CH3:16])([CH3:15])[CH:17]([C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1)[OH:18] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC1=NC=CN=C1
Name
Quantity
4.04 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
CC(C)(C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with diethylether (3×50 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through a bed of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C(O)C1=NC=CN=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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